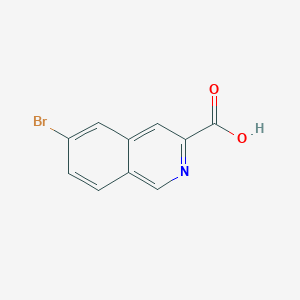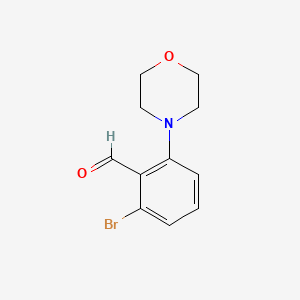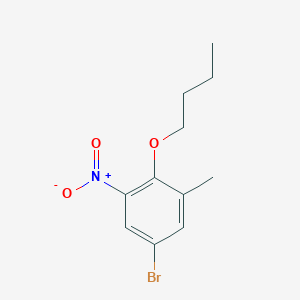
6-Bromoisoquinoline-3-carboxylic acid
Übersicht
Beschreibung
6-Bromoisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It has a molecular weight of 252.07 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 6-Bromoisoquinoline-3-carboxylic acid is 1S/C10H6BrNO2/c11-8-2-1-6-5-12-9 (10 (13)14)4-7 (6)3-8/h1-5H, (H,13,14) . The Canonical SMILES representation is C1=CC2=CN=C (C=C2C=C1Br)C (=O)O .
Physical And Chemical Properties Analysis
6-Bromoisoquinoline-3-carboxylic acid has a molecular weight of 252.06 g/mol . It has a topological polar surface area of 50.2 Ų . The compound has one hydrogen bond donor and three hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
6-Bromoisoquinoline-3-carboxylic acid: is a valuable compound in organic synthesis due to its highly reactive carboxylic acid group and the presence of a bromine atom. It can act as a precursor for various organic reactions, including substitution, elimination, and coupling reactions . Its structure allows for the synthesis of complex molecules, which can be used in the development of pharmaceuticals and agrochemicals.
Nanotechnology
In the realm of nanotechnology, 6-Bromoisoquinoline-3-carboxylic acid can be utilized for surface modification of nanoparticles. The carboxylic acid group can form stable bonds with metal surfaces, aiding in the dispersion and incorporation of metallic nanoparticles into various matrices . This is crucial for creating nanomaterials with specific properties for use in electronics, sensors, and catalysis.
Polymer Science
The compound finds applications in polymer science as a monomer or an additive. It can be involved in the creation of synthetic polymers, where its incorporation can alter the physical properties of the material, such as thermal stability and solubility . Additionally, it can be used to modify natural polymers, enhancing their functionality for industrial applications.
Medicine
In medicinal research, 6-Bromoisoquinoline-3-carboxylic acid can be a building block for the synthesis of bioactive molecules. Its structural motif is common in many biologically active compounds, making it a valuable starting material for drug discovery and development processes .
Pharmacy
Pharmaceutically, this compound can be used in the synthesis of various pharmaceutical intermediates. Its ability to undergo a wide range of chemical transformations makes it a versatile reagent in the development of new drugs and therapeutic agents .
Material Science
6-Bromoisoquinoline-3-carboxylic acid: is also significant in material science, particularly in the development of new materials with specific electronic or photonic properties. The bromine atom can be used for further functionalization, leading to materials with potential applications in organic electronics .
Chemical Synthesis
In chemical synthesis, this compound serves as a versatile intermediate. It can be used to synthesize complex organic molecules through various reaction pathways, including halogenation, carboxylation, and amidation, which are fundamental in producing fine chemicals .
Chromatography
Lastly, 6-Bromoisoquinoline-3-carboxylic acid can be used in chromatography as a standard or a derivative for the analysis of complex mixtures. Its distinct chemical properties allow it to be a reference compound in high-performance liquid chromatography (HPLC) methods .
Wirkmechanismus
Target of Action
The primary targets of 6-Bromoisoquinoline-3-carboxylic acid are currently unknown
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromoisoquinoline-3-carboxylic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall biological activity.
Safety and Hazards
The compound is associated with hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Zukünftige Richtungen
The compound 6-Bromoisoquinoline-3-carboxylic acid has potential applications in the development of antibacterial agents . Furthermore, a novel isoquinoline that comprises two isoquinoline-3-carboxylic acids and a benzoic acid has shown promising anti-tumor activity . These findings suggest that 6-Bromoisoquinoline-3-carboxylic acid could be a valuable lead compound for future research in drug development.
Eigenschaften
IUPAC Name |
6-bromoisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVPUINLXIXGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744257 | |
| Record name | 6-Bromoisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoisoquinoline-3-carboxylic acid | |
CAS RN |
1416713-22-8 | |
| Record name | 6-Bromoisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1374753.png)
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1374754.png)




![2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid](/img/structure/B1374766.png)

![tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1374769.png)
